4-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one
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Overview
Description
4-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one involves multiple steps, starting with the preparation of the core heterocyclic structures. The key steps include:
Formation of 2-Methylimidazo[1,2-b]pyridazin-6-yl: This can be synthesized through the reaction of 2-aminopyridine with glyoxal and ammonia under controlled conditions.
Attachment of Piperidine and Pyrrolidinone Moieties: The piperidine and pyrrolidinone groups are introduced through nucleophilic substitution reactions, where the piperidine ring is functionalized with a carbonyl group, and the pyrrolidinone is attached via an oxan-4-yl linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
4-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and possible biological activity.
Pharmacology: The compound may act on specific molecular targets, making it a candidate for drug development.
Materials Science: Its heterocyclic structure could be useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one involves interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response . The exact pathways and molecular interactions would require further experimental studies to elucidate .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-b]pyridazin-6-amine: Shares the imidazo[1,2-b]pyridazin core structure.
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: Another heterocyclic compound with similar biological activity.
Uniqueness
4-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one is unique due to its combination of multiple heterocyclic rings and functional groups, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H31N5O4 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C23H31N5O4/c1-16-13-28-20(24-16)2-3-21(25-28)32-15-17-4-8-26(9-5-17)23(30)18-12-22(29)27(14-18)19-6-10-31-11-7-19/h2-3,13,17-19H,4-12,14-15H2,1H3 |
InChI Key |
ISKCOSDNEXUULK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4CC(=O)N(C4)C5CCOCC5 |
Origin of Product |
United States |
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